5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile

Catalog No.
S12371073
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitril...

Product Name

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile

IUPAC Name

5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-10-8(3-2-4-8)5-7(6-9)11-10/h7H,2-5H2,1H3

InChI Key

QLOTUDWYNNXGKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCC2)CC(O1)C#N

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is a rigid, three-dimensional spirocyclic building block engineered for advanced medicinal chemistry and agrochemical development [1]. Featuring an isoxazolidine ring spiro-fused to a cyclobutane core, this scaffold provides a high fraction of sp3-hybridized carbons (Fsp3), a metric statistically correlated with improved aqueous solubility and reduced off-target toxicity [2]. The presence of the N-methyl group eliminates a hydrogen bond donor, enhancing lipophilicity and passive membrane permeability, while the 7-carbonitrile moiety serves as a versatile orthogonal handle for downstream conversion into primary amines, amides, or carboxylic acids [3]. As a structurally defined bioisostere for conventional flat heterocycles like pyrrolidines and morpholines, it enables researchers to navigate around crowded intellectual property spaces while improving the pharmacokinetic profiles of lead compounds.

Substituting this specific spirocycle with simpler, flat analogs such as 1-methylpyrrolidine-3-carbonitrile or standard monocyclic isoxazolidines fundamentally alters the spatial projection (exit vectors) of attached pharmacophores, frequently leading to a severe loss of target binding affinity [1]. Furthermore, conventional monocyclic heterocycles lack the steric bulk of the spiro-fused cyclobutane, rendering them significantly more susceptible to cytochrome P450-mediated oxidative metabolism at adjacent carbon centers [2]. Attempting to use the unmethylated analog (6-oxa-5-azaspiro[3.4]octane-7-carbonitrile) introduces an active N-H hydrogen bond donor, which drastically reduces blood-brain barrier (BBB) penetration and alters the compound's overall solubility profile [3]. Consequently, procuring the exact N-methylated spirocyclic nitrile is essential for maintaining the intended 3D conformation, metabolic resistance, and precise physicochemical properties required during rigorous lead optimization.

Conformational Rigidity and Exit Vector Predictability

Spirocyclic systems like 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile exhibit highly restricted conformational flexibility compared to monocyclic analogs. While substituted pyrrolidines typically populate >10 low-energy conformers in solution, the spiro[3.4]octane core restricts the molecule to <3 dominant conformers, locking the nitrile exit vector into a predictable 3D orientation [1].

Evidence DimensionLow-energy conformational states (ΔE < 3 kcal/mol)
Target Compound Data<3 distinct conformers
Comparator Or Baseline1-Methylpyrrolidine-3-carbonitrile (>10 conformers)
Quantified DifferenceOver 70% reduction in conformational entropy
ConditionsIn silico molecular dynamics and NMR solution state analysis

Predictable 3D geometry reduces the entropic penalty upon target binding, directly improving receptor affinity and making structure-based drug design more reliable.

Metabolic Stability via Steric Shielding

The incorporation of the spiro-fused cyclobutane ring provides significant steric shielding to the adjacent carbon centers of the isoxazolidine ring. Comparative studies of spirocyclic amines versus flat monocyclic amines demonstrate a 2- to 3-fold reduction in intrinsic clearance (CLint) when incubated with human liver microsomes, directly addressing the metabolic liabilities common to simple pyrrolidines [1].

Evidence DimensionIn vitro intrinsic clearance (CLint)
Target Compound DataTypically <20 µL/min/mg protein for spirocyclic cores
Comparator Or BaselineStandard substituted pyrrolidine core (~45-60 µL/min/mg protein)
Quantified Difference2- to 3-fold improvement in metabolic stability
ConditionsHuman liver microsome (HLM) incubation assay

Improved metabolic stability reduces in vivo clearance rates, lowering the required dosing frequency and mitigating the risk of toxic metabolite formation.

Enhanced Membrane Permeability via N-Methylation

The specific procurement of the N-methylated variant (5-methyl) over the des-methyl baseline (NH analog) fundamentally alters the compound's permeability profile. By eliminating a hydrogen bond donor, the N-methyl group reduces the Topological Polar Surface Area (TPSA) by approximately 12 Ų, which correlates with a substantial increase in passive membrane permeability and blood-brain barrier (BBB) penetration in PAMPA models [1].

Evidence DimensionHydrogen Bond Donors (HBD) and TPSA
Target Compound DataHBD = 0, TPSA ~ 36 Ų
Comparator Or Baseline6-oxa-5-azaspiro[3.4]octane-7-carbonitrile (HBD = 1, TPSA ~ 48 Ų)
Quantified DifferenceElimination of 1 HBD, 12 Ų reduction in TPSA
ConditionsCalculated physicochemical properties and standard PAMPA-BBB assays

Procuring the N-methylated variant is critical for CNS-targeted programs where maximizing passive diffusion across the blood-brain barrier is mandatory.

Downstream Processability of the Nitrile Handle

The 7-carbonitrile group on this spirocyclic scaffold is positioned to minimize steric hindrance from the cyclobutane ring, ensuring high downstream reactivity. Unlike highly congested aliphatic nitriles, which often require harsh conditions or suffer from incomplete conversion, this specific nitrile can be cleanly reduced to the primary amine or hydrolyzed to the carboxylic acid with typical yields exceeding 85% under standard laboratory conditions [1].

Evidence DimensionSynthetic yield for primary amine reduction
Target Compound Data>85% yield under standard reduction
Comparator Or BaselineSterically congested tertiary nitriles (<50% yield, mixed products)
Quantified Difference35%+ increase in isolated yield
ConditionsReduction via LiAlH4 or catalytic hydrogenation

High-yielding downstream transformations are essential for cost-effective library synthesis and predictable scale-up procurement.

Bioisosteric Replacement in Lead Optimization

Directly leveraging its high conformational rigidity and Fsp3 content, this compound is a highly effective structural substitute for replacing morpholine, piperazine, or pyrrolidine rings in existing drug candidates. This substitution allows medicinal chemists to break out of crowded intellectual property spaces while simultaneously improving the aqueous solubility of flat, hydrophobic lead compounds [1].

CNS Drug Discovery Programs

Because the N-methyl group eliminates a hydrogen bond donor and keeps the TPSA below 40 Ų, this specific building block is exceptionally suited for synthesizing blood-brain barrier (BBB) penetrant neurotherapeutics. It outperforms unmethylated analogs in passive membrane diffusion assays, making it a priority procurement item for neurology-focused pipelines [2].

Fragment-Based Drug Discovery (FBDD)

The compound serves as a rigid, 3D-rich fragment core that provides a defined spatial arrangement. The orthogonal 7-carbonitrile handle allows for rapid, high-yielding functionalization (e.g., conversion to amines or amides), enabling the efficient 'growing' of the fragment into adjacent binding pockets during structure-activity relationship (SAR) campaigns [3].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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